REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][S:6][CH:7]([CH:11]([CH3:13])[CH3:12])[C:8](=[O:10])[CH3:9])=O.C[O-].[Na+].Cl>C1(C)C=CC=CC=1>[CH:11]([CH:7]1[C:8](=[O:10])[CH2:9][C:3](=[O:2])[CH2:5][S:6]1)([CH3:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CSC(C(C)=O)C(C)C
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases are concentrated to 500 ml in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ice-cold 4N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of dichloromethane each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining solid is recrystallized from ligroin/ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1SCC(CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |